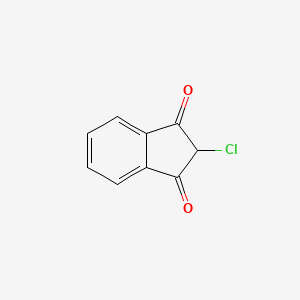![molecular formula C5H10BClO2 B14141138 [(4E)-5-Chloropent-4-en-1-yl]boronic acid CAS No. 1033764-31-6](/img/structure/B14141138.png)
[(4E)-5-Chloropent-4-en-1-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(5-Chloropent-4-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pentenyl chain. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Chloropent-4-en-1-yl)boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is to start with 5-chloro-1-pentyne, which undergoes hydroboration with diborane (B2H6) to form the corresponding borane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield (E)-(5-Chloropent-4-en-1-yl)boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(5-Chloropent-4-en-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom in the pentenyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of (E)-(5-Chloropent-4-en-1-ol).
Substitution: Formation of substituted pentenyl derivatives.
Scientific Research Applications
(E)-(5-Chloropent-4-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Investigated for its potential in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(5-Chloropent-4-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
(E)-(5-Chloropent-4-en-1-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and vinylboronic acid. While all these compounds are useful in Suzuki-Miyaura coupling, (E)-(5-Chloropent-4-en-1-yl)boronic acid is unique due to its chlorinated pentenyl chain, which can undergo additional substitution reactions, providing greater versatility in synthesis.
List of Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Methylboronic acid
Properties
CAS No. |
1033764-31-6 |
|---|---|
Molecular Formula |
C5H10BClO2 |
Molecular Weight |
148.40 g/mol |
IUPAC Name |
[(E)-5-chloropent-4-enyl]boronic acid |
InChI |
InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h3,5,8-9H,1-2,4H2/b5-3+ |
InChI Key |
RRMZZDJEVQQSSN-HWKANZROSA-N |
Isomeric SMILES |
B(CCC/C=C/Cl)(O)O |
Canonical SMILES |
B(CCCC=CCl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


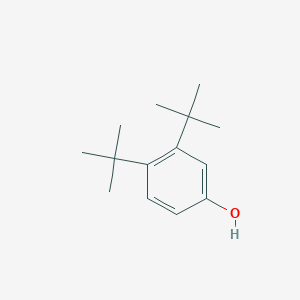
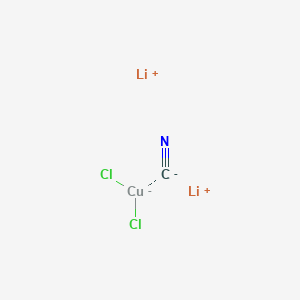
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
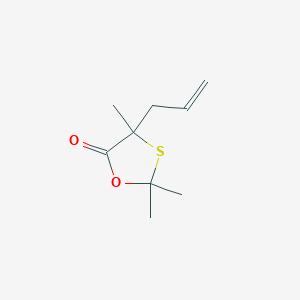
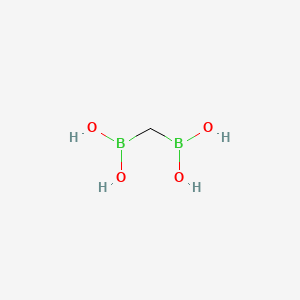
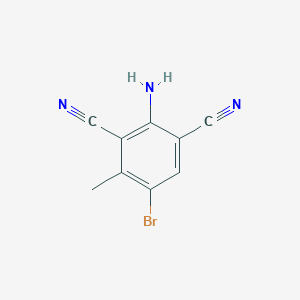
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
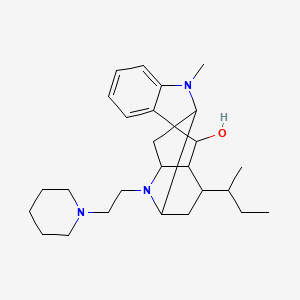
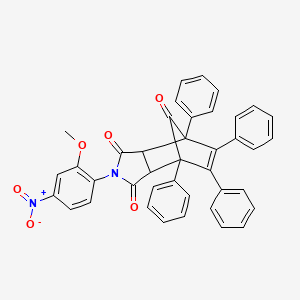
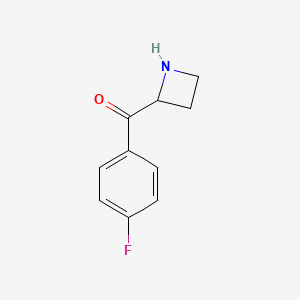

![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)
